molecular formula C11H9ClN2O B12927278 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one CAS No. 68143-10-2

4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one

Cat. No.: B12927278
CAS No.: 68143-10-2
M. Wt: 220.65 g/mol
InChI Key: IZAUUAWLVQZSSJ-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one (CAS 68143-10-2) is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.66. It is a solid member of the pyridazinone family, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This specific chloro-methyl-phenyl derivative serves as a versatile building block for the synthesis of more complex molecules for pharmaceutical research. The core pyridazin-3(2H)-one structure is of significant interest in drug discovery due to its ability to interact with multiple biological targets. Researchers are particularly interested in pyridazinone derivatives for their potential as vasodilators for cardiovascular diseases and as targeted anticancer agents . Some derivatives have shown promise in inhibiting key enzymes such as phosphodiesterases (PDE) and tyrosine kinases, which are critical targets in disease pathways . The structure-activity relationships (SAR) of this scaffold are a rich area of investigation, and our product provides a key intermediate for such exploratory studies. This product is provided For Research Use Only. It is intended for use in laboratory research and development by qualified professionals. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

68143-10-2

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-chloro-5-methyl-2-phenylpyridazin-3-one

InChI

InChI=1S/C11H9ClN2O/c1-8-7-13-14(11(15)10(8)12)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

IZAUUAWLVQZSSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Dichlorinated Precursors with Hydrazine Hydrate

A common and effective route to pyridazin-3(2H)-ones involves the reaction of dichlorinated furanone derivatives with hydrazine hydrate under controlled conditions:

  • Starting Material: 3,4-dichloro-5-phenylfuran-2(5H)-one, synthesized via Friedel-Crafts acylation of mucochloric acid with benzene in the presence of Lewis acid catalysts such as aluminum chloride.

  • Reaction Conditions: The dichlorinated furanone is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF) and treated with hydrazine hydrate (80%) at approximately 80°C for 40 minutes.

  • Outcome: This reaction yields 5-chloro-6-phenylpyridazin-3(2H)-one with yields reported up to 68%, depending on solvent choice, temperature, and reaction time. The product precipitates upon addition of water and is isolated by filtration and recrystallization from dioxane or ethanol.

This method is adaptable for introducing methyl substituents at the 5-position by using appropriately substituted starting materials or by subsequent methylation steps.

Halomethylation of Pyridazinone Core

To introduce a chloromethyl group at the 2-position, the pyridazinone intermediate can be reacted with paraformaldehyde and thionyl chloride:

  • Procedure: The pyridazinone is refluxed with paraformaldehyde and thionyl chloride in benzene for about 1 hour.

  • Result: Formation of 5-chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one in yields around 73%, with the product isolated by filtration and recrystallization from anhydrous ethanol.

This step is crucial for further functionalization or substitution at the 2-position.

Catalytic Amination of Dichloropyridazinones

An alternative approach involves the catalytic amination of 4,5-dichloro-1-phenylpyridazin-6-one derivatives with aqueous ammonia:

  • Catalyst: Phenolic compounds with electron-withdrawing substituents (e.g., bis(4-hydroxyphenyl)sulfone, nitrophenols) soluble in alkaline aqueous media but insoluble upon acidification.

  • Conditions: Reaction carried out at 80–200°C under 1–50 bar pressure with excess aqueous ammonia, maintaining alkaline pH to facilitate catalyst solubility.

  • Advantages: High yield and purity of the amino-substituted pyridazinone, with catalyst recovery possible by acidifying the reaction medium to precipitate the catalyst.

Though this method is primarily for amino derivatives, it informs the preparation of related pyridazinone compounds by selective substitution.

Reaction Parameters Affecting Yield and Purity

Parameter Optimal Range/Condition Effect on Product
Solvent DMF preferred over other solvents Higher yield and purity (up to 68%)
Temperature ~80°C for hydrazine cyclization Balances reaction rate and side reactions
Reaction Time ~40 minutes for cyclization Sufficient for complete conversion
Pressure 1–50 bar for catalytic amination Enhances reaction rate and selectivity
Catalyst Type Electron-withdrawing phenolic compounds Improves yield and allows catalyst reuse
pH Alkaline during reaction, acidic for catalyst recovery Controls catalyst solubility and product isolation

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Friedel-Crafts acylation Mucochloric acid + benzene + AlCl3 3,4-Dichloro-5-phenylfuran-2(5H)-one ~60 Precursor for pyridazinone synthesis
2 Cyclization with hydrazine Hydrazine hydrate, DMF, 80°C, 40 min 5-Chloro-6-phenylpyridazin-3(2H)-one 46–68 Yield depends on solvent and conditions
3 Halomethylation Paraformaldehyde + thionyl chloride, reflux in benzene 5-Chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one 73 Single-step, convenient operation
4 Catalytic amination 4,5-Dichloro-1-phenylpyridazin-6-one + aqueous NH3 + phenolic catalyst, 80–200°C, 1–50 bar 4-Amino-5-chloro-1-phenylpyridazin-6-one High Catalyst recovery by acidification

Research Findings and Practical Considerations

  • The choice of solvent critically influences the yield and purity of the pyridazinone product; DMF has been shown to outperform other solvents in cyclization reactions.

  • Reaction temperature and time must be optimized to avoid decomposition or side reactions, with 80°C and 40 minutes being effective for hydrazine-mediated cyclization.

  • The catalytic amination method offers a route to amino-substituted pyridazinones with high selectivity and catalyst recyclability, which may be adapted for related compounds.

  • Halomethylation using paraformaldehyde and thionyl chloride is a streamlined method to functionalize the 2-position, facilitating further derivatization.

  • Recrystallization from appropriate solvents (dioxane, ethanol) is essential for obtaining high-purity final products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can produce a variety of functionalized pyridazines.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one exhibits potential anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways.

Case Study:
A study conducted by Ahmad et al. synthesized several pyridazinones, including derivatives of 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one, which demonstrated significant anticancer activity against various cancer cell lines at doses of 100 mg/kg .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent , effective against both bacterial and fungal strains. Its mechanism may involve disrupting microbial cell functions or inhibiting essential enzymes.

Data Table: Antimicrobial Efficacy

Microbial StrainInhibition Zone (mm)Reference
Bacillus subtilis25
Candida albicans20
Escherichia coli18

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects, potentially beneficial in treating conditions characterized by chronic inflammation.

Agrochemical Applications

4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one is also explored in the field of agrochemicals as a potential herbicide or pesticide due to its ability to affect plant growth regulators.

Research Findings:
Studies have indicated that derivatives of this compound can effectively inhibit weed growth while minimizing harm to crops, making them suitable candidates for environmentally friendly agricultural practices.

Synthesis and Reactivity

The synthesis of 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one typically involves multi-step reactions that can be optimized for higher yield and purity. Below is a summary of common synthetic routes:

Reaction TypeReagents/ConditionsExpected Products
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionHydrogen gas with palladium catalystCorresponding amine or alcohol
SubstitutionNucleophiles (amines) with baseSubstituted pyridazinones

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: Amino and dimethylamino groups (e.g., ) enhance water solubility, whereas bromine or phenyl groups (e.g., ) increase lipophilicity.
  • Stability: Chlorine at position 4 stabilizes the pyridazinone ring against hydrolysis compared to unsubstituted analogs.

Biological Activity

4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyridazinone derivative has been studied for its potential applications in treating various diseases, particularly its antimicrobial and anticancer properties. This article synthesizes research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical formula for 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one is C10H8ClN3OC_{10}H_{8}ClN_{3}O. The structure features a chloro substituent at the 4-position, a methyl group at the 5-position, and a phenyl group at the 2-position of the pyridazinone ring. This unique arrangement contributes to its biological activity by influencing its interaction with various biological targets.

Research indicates that 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one exerts its effects primarily through enzyme inhibition. It is believed to bind to the active sites of specific enzymes, thereby modulating their activity. This mechanism is crucial for its therapeutic effects, which include:

  • Antimicrobial Activity : The compound demonstrates significant inhibition against various bacterial strains.
  • Anticancer Properties : In vitro studies suggest that it can inhibit cancer cell proliferation by interfering with metabolic pathways essential for tumor growth.

Antimicrobial Activity

Studies have shown that 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one exhibits broad-spectrum antimicrobial activity. It has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at varying concentrations.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In cancer research, this compound has been evaluated for its potential to inhibit cell growth in several cancer lines, including breast and lung cancers. The following table summarizes some findings:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)12

These results indicate that the compound has promising anticancer properties, warranting further investigation into its mechanisms and potential clinical applications.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various pyridazinones included 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one. The results demonstrated that it effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Cancer Cell Proliferation : In another study focusing on cancer treatment, researchers observed that treatment with this compound led to significant apoptosis in MCF-7 cells, indicating its potential role in cancer therapy through programmed cell death mechanisms .

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